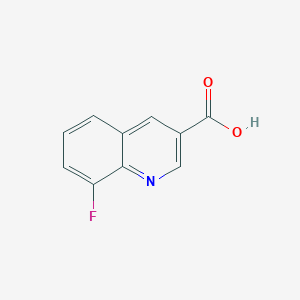

8-Fluoroquinoline-3-carboxylic acid

Overview

Description

The research on fluoroquinoline derivatives has been extensive due to their significant antibacterial properties. These compounds, including 8-Fluoroquinoline-3-carboxylic acid derivatives, have been synthesized and evaluated for their potential as antimicrobial agents. The studies have focused on various substitutions at different positions on the quinoline ring to enhance their activity and reduce toxicity .

Synthesis Analysis

The synthesis of these fluoroquinoline derivatives often involves multi-step reactions starting from halogenated benzene or quinoline compounds. For instance, the synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids was achieved from 1,2,3,4-tetrafluoro benzene . Another study reported the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives, with a key step being the selective formation of an azide at the C-7 position . Similarly, novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused substituents were synthesized for treating Gram-positive infections .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of a quinoline ring system with various substituents that influence their biological activity. The configuration and the nature of these substituents, such as cyclopropyl groups, secondary amines, and fatty amides, play a crucial role in determining the compounds' antibacterial efficacy . The absolute configuration of some compounds, like flumequine, has been established through X-ray crystallography and NMR analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization, azide formation, reduction, and condensation reactions. For example, the synthesis of 8-substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids involved an intramolecular cyclization reaction . The cyclocondensation reaction was used to produce new heterocycles fused onto the 4-oxoquinoline-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluoroquinoline derivatives are influenced by their molecular structure. The presence of fluorine atoms and various substituents affects their solubility, stability, and reactivity. These properties are crucial for their biological activity and pharmacokinetic profile. The compounds exhibit a range of activities against different bacterial strains, with some showing promising cytotoxicity against cancer cell lines . The antimycobacterial evaluation of these compounds has shown that certain derivatives have potent in vitro and in vivo activities against Mycobacterium tuberculosis and other strains .

Scientific Research Applications

Antibacterial Activity

8-Fluoroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. Research has shown that various derivatives exhibit significant activities against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that certain substitutions at the 8-position of quinolones can enhance antibacterial activity, with fluorine substitution being particularly effective (Sánchez et al., 1988). Another study highlighted the preparation of new 8-nitrofluoroquinolone models and their effectiveness against bacterial strains such as S. aureus (Al-Hiari et al., 2007).

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of fluoroquinolone derivatives reveal insights into the structure-activity relationships of these compounds. A research focused on the synthesis of disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids indicated some derivatives being more active than known compounds against a range of bacteria (Koga et al., 1980). Similarly, another study synthesized and evaluated a series of 8-alkoxyquinolones for their antibacterial activity, offering insights into the impact of different substitutions on the quinolone nucleus (Sánchez et al., 1995).

Potential in HIV-1 Replication Inhibition

Research has also explored the potential of fluoroquinoline derivatives in inhibiting HIV-1 replication. A study found that certain derivatives were potent inhibitors of HIV-1 transcription, suggesting a possible role in antiviral therapies (Baba et al., 1998).

Photostability and Biological Activity

The photostability and biological activity of fluoroquinolones substituted at the 8 position have been a subject of study. Investigations into how substitutions affect the stability of these compounds under UV irradiation have provided valuable insights. For example, a study found that the introduction of a methoxy group at the 8 position played a crucial role in stability against UV light irradiation (Matsumoto et al., 1992).

Mechanism of Action

Mode of Action

It’s worth noting that fluoroquinolones, a class of compounds to which 8-fluoroquinoline-3-carboxylic acid belongs, generally work by inhibiting bacterial dna-gyrase . This results in the prevention of bacterial DNA replication, leading to the death of the bacteria .

Result of Action

As mentioned earlier, fluoroquinolones generally exhibit antibacterial activity by inhibiting bacterial DNA-gyrase . .

Safety and Hazards

8-Fluoroquinoline-3-carboxylic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name |

8-fluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUIXNPZATTWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562888 | |

| Record name | 8-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71082-53-6 | |

| Record name | 8-Fluoroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

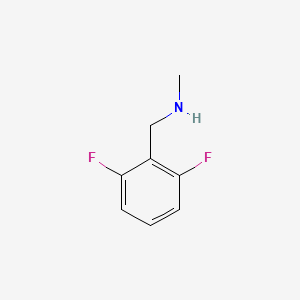

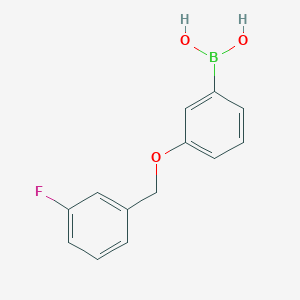

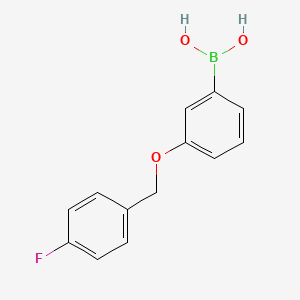

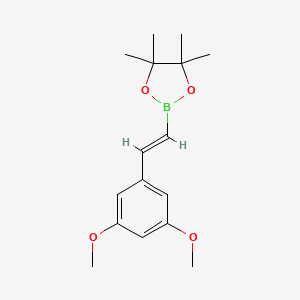

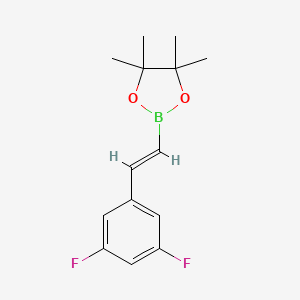

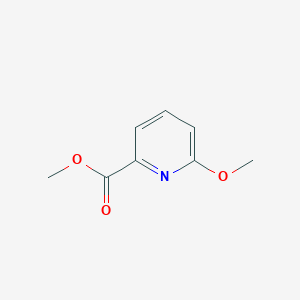

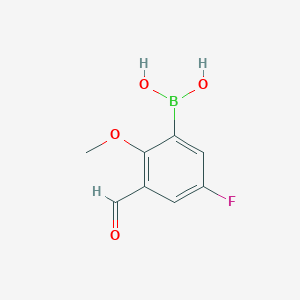

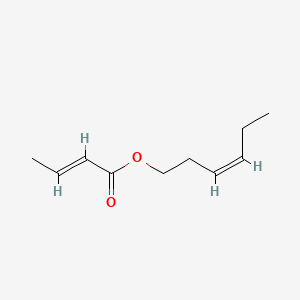

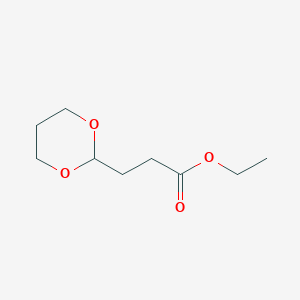

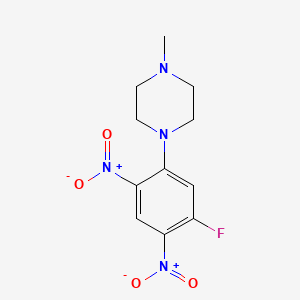

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)